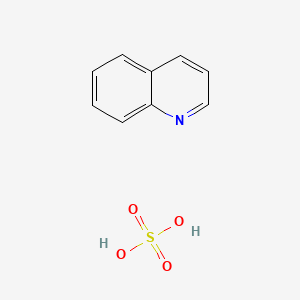

Quinoline sulfate

Cat. No. B7856460

Key on ui cas rn:

41949-04-6

M. Wt: 227.24 g/mol

InChI Key: WSZKUEZEYFNPID-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07169950B2

Procedure details

4 kg of an aquoeus sulfuric acid solution of quinoline (composition: 6% by weight of quinoline, 9.1% by weight of sulfuric acid, remainder water as in Example 29) are ozonized with 2500 l (STP) of O2/O3 with 100 g of O3/Nm3 in a batchwise manner until the quinoline content had dropped to 0.9 g/l. Ozonization is then continued with the same amount of gas and ozone concentration, and the quinoline concentration is maintained between 0.7 g/l and 0.9 g./l as a result of the metered addition of aqueous sulfuric acid quinoline solution. The offgas comprised 63 g of 3/Nm3 at the start of the continuous procedure, and 59 g of O3/Nm3 at the end of the experiment. The ozone consumption was measured and was 230% of theory, calculated on the basis of quinoline, which suggests massive secondary reactions and further reactions of the cleavage products. Finally, PDC began to precipitate out of the solution, which blocked the absorption column.

Name

O3

Quantity

100 g

Type

reactant

Reaction Step Three

Name

O2 O3

Quantity

2500 L

Type

solvent

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].C1C=C[NH+]=CC=1.C1C=C[NH+]=CC=1.[O-][Cr](O[Cr]([O-])(=O)=O)(=O)=O.O=[O+][O-].[N:30]1[C:39]2[C:34](=[CH:35][CH:36]=[CH:37][CH:38]=2)[CH:33]=[CH:32][CH:31]=1>O=O.O=[O+][O-]>[N:30]1[C:39]2[C:34](=[CH:35][CH:36]=[CH:37][CH:38]=2)[CH:33]=[CH:32][CH:31]=1.[S:1](=[O:3])(=[O:2])([OH:5])[OH:4] |f:1.2.3,6.7,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4 kg

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

|

Step Three

|

Name

|

O3

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

O=[O+][O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC2=CC=CC=C12

|

Step Five

|

Name

|

O2 O3

|

|

Quantity

|

2500 L

|

|

Type

|

solvent

|

|

Smiles

|

O=O.O=[O+][O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

had dropped to 0.9 g/l

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Ozonization is then continued with the same amount of gas and ozone concentration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the quinoline concentration

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is maintained between 0.7 g/l and 0.9 g

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC=CC2=CC=CC=C12.S(O)(O)(=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |